4-Iodo-2-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
4-Iodo-2-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3IN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine, methyl, and trifluoromethyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methyl-3-(trifluoromethyl)pyridine can be achieved through several routes. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and other nucleophiles.
Oxidation and Reduction: Reagents such as LIDA in tetrahydrofuran at low temperatures are used for deprotonation.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Coupling Reactions: Products include complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
4-Iodo-2-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-2-methyl-3-(trifluoromethyl)pyridine depends on its application. In the context of BACE1 inhibition, the compound interacts with the enzyme’s active site, preventing the cleavage of amyloid precursor protein and reducing the formation of β-amyloid peptides . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
4-Iodo-2-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group.
4-Trifluoromethylpyridine: Used in the synthesis of metal-organic frameworks and other functional materials.
Uniqueness
4-Iodo-2-methyl-3-(trifluoromethyl)pyridine is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, making it valuable in various applications.
Properties
Molecular Formula |
C7H5F3IN |
---|---|
Molecular Weight |
287.02 g/mol |
IUPAC Name |
4-iodo-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-6(7(8,9)10)5(11)2-3-12-4/h2-3H,1H3 |
InChI Key |
HXGZYKJUQILIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C(F)(F)F)I |
Origin of Product |
United States |
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